6-(Trifluoromethylsulfinyl)pyridazine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-(trifluoromethylsulfinyl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O3S/c7-6(8,9)15(14)4-2-1-3(5(12)13)10-11-4/h1-2H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOYQGPZCDCFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)S(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195840 | |
| Record name | 6-[(Trifluoromethyl)sulfinyl]-3-pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206523-82-1 | |
| Record name | 6-[(Trifluoromethyl)sulfinyl]-3-pyridazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206523-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(Trifluoromethyl)sulfinyl]-3-pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethylsulfinyl)pyridazine-3-carboxylic acid typically involves the introduction of the trifluoromethylsulfinyl group and the carboxylic acid group onto the pyridazine ring. One common method involves the reaction of a pyridazine derivative with a trifluoromethylsulfinylating agent under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethylsulfinyl)pyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethylsulfinyl group can be oxidized to form a trifluoromethylsulfonyl group.
Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyridazine ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of halogenating agents such as N-bromosuccinimide or alkylating agents such as methyl iodide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the trifluoromethylsulfinyl group can yield 6-(Trifluoromethylsulfonyl)pyridazine-3-carboxylic acid, while reduction of the carboxylic acid group can yield 6-(Trifluoromethylsulfinyl)pyridazine-3-methanol.
Scientific Research Applications
Structure
The molecular formula of 6-(Trifluoromethylsulfinyl)pyridazine-3-carboxylic acid is . The presence of both the trifluoromethylsulfinyl and carboxylic acid functional groups imparts distinctive properties that are advantageous for research applications.
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex chemical entities.
- Reagent in Organic Reactions : It is utilized in various organic reactions due to its reactive functional groups.
Biology
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Research is ongoing to explore its potential effects on cancer cells, particularly its ability to interact with specific biological targets.
Medicine
- Drug Development : The compound's unique structure allows it to interact with various biological targets, which is valuable in drug design and development processes.
- Therapeutic Applications : Investigations are being conducted into its potential therapeutic uses, particularly in treating diseases linked to enzyme modulation.
Industry
- Material Science : It is being explored for use in developing new materials that possess high thermal stability and resistance to chemical degradation.
- Agricultural Chemicals : Its properties may also lend themselves to applications in agrochemicals, enhancing crop protection strategies.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethylsulfinyl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfinyl group can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Pyridazine-3-carboxylic Acid Derivatives
Substituent Effects on Electronic and Physicochemical Properties
Key Compounds:
Analysis:
- Compared to amino substituents (e.g., cyclopropylamino in ), the sulfinyl group significantly increases electron-withdrawing effects, which may lower the pKa of the carboxylic acid and enhance binding to polar enzyme active sites.
- However, the sulfinyl group introduces polarity, balancing overall bioavailability .
Key Findings from Analogs:
- Enzyme Inhibition: 6-(Cyclopropylamino)pyridazine-3-carboxylic acid (CAS 1178768-37-0) inhibits PDE5 and MAPK, suggesting applications in erectile dysfunction and cancer therapy . Pyridazine-3-carboxylic acid derivatives with acyl-substituted groups (e.g., ) lower plasma triglycerides via stearoyl-CoA desaturase-1 inhibition, indicating metabolic applications .
Antimicrobial Activity :
Implications for the Target Compound:
The trifluoromethylsulfinyl group may enhance target selectivity due to its unique electronic profile. For example, sulfonyl-containing analogs () are stable intermediates in drug synthesis, while sulfinyl groups could enable reversible covalent binding to enzymes like kinases or PDEs .
Biological Activity
6-(Trifluoromethylsulfinyl)pyridazine-3-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring with a trifluoromethylsulfinyl group at the 6-position and a carboxylic acid group at the 3-position. Its molecular formula is with a molecular weight of 192.10 g/mol. The presence of the trifluoromethylsulfinyl group enhances its lipophilicity and metabolic stability, which are crucial for its biological interactions .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Interaction : The trifluoromethylsulfinyl group allows for enhanced binding to specific enzymes or receptors, modulating their activity.
- Hydrogen Bonding : The carboxylic acid group can participate in hydrogen bonding, contributing to the compound's overall biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa, which is known for its resistance to antibiotics. The compound's mechanism includes disrupting biofilm formation and reducing virulence factors such as pyoverdine production .
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of ruthenium complexes derived from pyridazine-3-carboxylic acid, demonstrating that these complexes exhibited comparable anti-biofilm activity to the free ligand. The findings suggest that modifications of pyridazine derivatives can enhance their antimicrobial efficacy .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial against Pseudomonas aeruginosa | |
| Ruthenium Complexes | Anti-biofilm activity |
Anticancer Properties
The compound has also been investigated for its potential anticancer properties. It interacts with cellular pathways involved in cancer progression, possibly through modulation of signaling pathways related to cell growth and apoptosis.
Research Findings
In vitro studies have shown that derivatives of pyridazine can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. This highlights the potential for developing new anticancer agents based on this compound's structure .
Q & A
Q. What are the key considerations for synthesizing 6-(trifluoromethylsulfinyl)pyridazine-3-carboxylic acid?
Synthesis typically involves multi-step reactions with careful optimization of reaction conditions. For example, trifluoromethylsulfinyl groups are introduced via nucleophilic substitution or oxidation reactions. A common approach involves:
- Reagent selection : Use of trifluoromethylthiolation agents (e.g., AgSCF₃) followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to form the sulfinyl group .
- Solvent and temperature : Reactions in toluene or DMF at 80–100°C to ensure solubility and reactivity .
- Purification : Reverse-phase C18 column chromatography with gradients of acetonitrile/water (0.1% TFA) to isolate the product .
Key data : LCMS (e.g., m/z 443 [M+H]⁺) and HPLC retention times (e.g., 1.51 minutes under QC-SMD-TFA05 conditions) confirm purity .
Q. How is structural characterization performed for this compound?
Advanced spectroscopic and chromatographic techniques are employed:
- NMR : ¹⁹F NMR identifies trifluoromethylsulfinyl group shifts (δ −40 to −45 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₅F₃N₂O₃S) .
- HPLC : Retention time consistency under standardized conditions (e.g., 30–90% acetonitrile/water with 0.1% TFA) ensures batch reproducibility .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in efficacy (e.g., autophagy induction vs. cytotoxicity) may arise from:
- Cell line variability : Sensitivity differences in prostate cancer models (e.g., PC3 vs. LNCaP) due to mTOR/p70S6K pathway heterogeneity .
- Dosage optimization : Titration experiments (0.1–10 µM) to distinguish autophagy (low dose) from apoptosis (high dose) .
- Mechanistic validation : Co-treatment with autophagy inhibitors (e.g., chloroquine) to confirm LC3-II accumulation .
Q. How can in vitro efficacy be translated to in vivo models?
- Pharmacokinetic profiling : Assess bioavailability using LC-MS/MS to monitor plasma concentrations post-administration .
- Xenograft models : Subcutaneous implantation of PC3 cells in immunodeficient mice, with tumor volume measured via caliper and mTOR pathway inhibition confirmed by Western blot .
- Dosing regimen : Oral administration (10–50 mg/kg/day) with solubilizers like PEG-400 to enhance absorption .
Q. What are the challenges in optimizing regioselectivity during derivatization?
The pyridazine ring’s electron-deficient nature complicates functionalization:
- Directed C–H activation : Use of palladium catalysts with directing groups (e.g., pyridyl) to target C-4 or C-5 positions .
- Protection/deprotection : Temporary protection of the carboxylic acid group (e.g., as a methyl ester) to prevent side reactions during sulfinyl group modification .
Data : X-ray crystallography (if available) confirms regioselectivity, while LCMS tracks reaction intermediates .
Q. How do computational methods aid in predicting metabolite profiles?
- ADMET prediction : Tools like SwissADME estimate metabolic stability, identifying potential sulfoxide reduction or glucuronidation pathways .
- Docking studies : Molecular docking with cytochrome P450 isoforms (e.g., CYP3A4) predicts dominant metabolic routes .
Validation : In vitro microsomal assays (human liver microsomes) quantify metabolite formation rates .
Methodological Resources
- Synthetic protocols : Reference Examples 5 and 74 in EP 4 374 877 A2 provide scalable reaction conditions .
- Analytical standards : Commercial LCMS-grade solvents (e.g., 0.1% TFA in acetonitrile) ensure reproducibility .
- Biological assays : Antibodies for LC3-II and p-mTOR (Cell Signaling Technology) are critical for mechanistic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
